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Cat. No.: B167369 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-1-phenylethanol (CAS RN: 1674-30-2), a key intermediate in pharmaceutical

synthesis. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its structural features through Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview
2-Chloro-1-phenylethanol, with the molecular formula C₈H₉ClO, possesses a chiral center at

the carbon bearing the hydroxyl group. Its structure consists of a phenyl ring attached to a two-

carbon chain containing a hydroxyl group and a chlorine atom. The spectroscopic techniques

discussed herein provide complementary information to elucidate and confirm this structure.

NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key

functional groups, and mass spectrometry determines the molecular weight and fragmentation

pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of individual protons (¹H NMR) and

carbon atoms (¹³C NMR).
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¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Chloro-1-phenylethanol in deuterated chloroform (CDCl₃) typically

exhibits signals corresponding to the aromatic protons, the methine proton (CH-OH), the

methylene protons (CH₂-Cl), and the hydroxyl proton.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.9 Triplet 1H
Methine proton (-

CH(OH)-)

~3.6-3.7 Multiplet 2H
Methylene protons (-

CH₂Cl)

Variable Singlet (broad) 1H Hydroxyl proton (-OH)

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of

the molecule.

Chemical Shift (δ) ppm Assignment

~140 Quaternary aromatic carbon (C-ipso)

~128.5 Aromatic methine carbons (C-ortho, C-meta)

~126 Aromatic methine carbon (C-para)

~74 Methine carbon (-CH(OH)-)

~50 Methylene carbon (-CH₂Cl)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (hydroxyl group)

3100-3000 Medium C-H stretch (aromatic)

3000-2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

1200-1000 Strong C-O stretch (alcohol)

800-600 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Chloro-1-phenylethanol, electron ionization (EI) is a common technique.

m/z Relative Intensity Assignment

156/158 ~3:1

Molecular ion peak [M]⁺ and

[M+2]⁺ due to ³⁵Cl and ³⁷Cl

isotopes

107 High
[M - CH₂Cl]⁺ (loss of

chloromethyl radical)

79 High [C₆H₇]⁺

77 High [C₆H₅]⁺ (phenyl cation)

The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in an

approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]

[2][3]

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
A sample of 2-Chloro-1-phenylethanol is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer. For ¹H

NMR, the number of scans can vary to achieve an adequate signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required due to the low natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
The IR spectrum of liquid 2-Chloro-1-phenylethanol can be obtained using the neat liquid

technique. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and

mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a drop of the liquid is placed directly on the ATR crystal. A background

spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of 2-
Chloro-1-phenylethanol. A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the gas chromatograph. The sample is

vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The

separated components then enter the mass spectrometer, where they are ionized, typically by

electron impact (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-

charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Chloro-1-phenylethanol.
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Spectroscopic Analysis Workflow for 2-Chloro-1-phenylethanol
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Caption: Workflow for the structural elucidation of 2-Chloro-1-phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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